2-phenyl-3H-benzimidazole-5-carboxylic acid
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Overview
Description
2-Phenyl-3H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core fused with a phenyl group and a carboxylic acid functional group. This compound is part of the benzimidazole family, known for its diverse biological and pharmacological activities. Benzimidazoles are structurally similar to purines, which allows them to interact with various biological targets, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the thermal condensation of o-phenylenediamine with carboxylic acids under reflux conditions . Another approach involves using nitriles, imidates, or orthoesters as starting materials .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs high-yielding, one-pot synthesis methods. For instance, an efficient one-pot conversion of carboxylic acids into benzimidazoles can be achieved using HBTU-promoted methodologies . This method provides a straightforward and scalable route for producing benzimidazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include substituted benzimidazoles, amine derivatives, and quinone derivatives .
Scientific Research Applications
2-Phenyl-3H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-phenyl-3H-benzimidazole-5-carboxylic acid involves multiple pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its function.
Enzyme Inhibition: It inhibits various enzymes, including those involved in cell proliferation and survival.
Signal Transduction Inhibition: The compound can interfere with signaling pathways critical for cancer cell growth and survival.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the carboxylic acid group.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6.
2-(2-Hydroxyphenyl)benzimidazole: Contains a hydroxy group instead of a carboxylic acid.
Uniqueness: 2-phenyl-3H-benzimidazole-5-carboxylic acid is unique due to its carboxylic acid functional group, which enhances its solubility and reactivity. This functional group also allows for further derivatization, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
2-phenyl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDSSZSKEQLSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347015 |
Source
|
Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66630-70-4 |
Source
|
Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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